molecular formula C25H7Cl21 B12578225 Benzene, 1,1',1''-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)- CAS No. 199273-87-5

Benzene, 1,1',1''-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)-

Cat. No.: B12578225
CAS No.: 199273-87-5
M. Wt: 1051.8 g/mol
InChI Key: QLYIQGAFMTTYAW-UHFFFAOYSA-N
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Description

Benzene, 1,1’,1’'-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)- is a complex organic compound characterized by its multiple chlorine and dichloromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of Benzene, 1,1’,1’'-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)- typically involves multi-step organic reactions. One common method includes the chlorination of benzene derivatives under controlled conditions. The reaction often requires the presence of catalysts such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve large-scale chlorination processes using specialized reactors to ensure uniformity and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Scientific Research Applications

Benzene, 1,1’,1’'-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The high degree of chlorination allows it to interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved may include disruption of cellular processes and induction of oxidative stress, leading to cell death or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar compounds include other highly chlorinated benzene derivatives such as:

  • Benzene, 1,3,5-trichloro-2,4,6-tris(dichloromethyl)-
  • Benzene, 1,1’,1’'-methylidynetris[4-nitro-]
  • Benzene, 1- (1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro-

Properties

CAS No.

199273-87-5

Molecular Formula

C25H7Cl21

Molecular Weight

1051.8 g/mol

IUPAC Name

1-[bis[2,4,6-trichloro-3,5-bis(dichloromethyl)phenyl]methyl]-2,4,6-trichloro-3,5-bis(dichloromethyl)benzene

InChI

InChI=1S/C25H7Cl21/c26-11-2(12(27)6(21(37)38)17(32)5(11)20(35)36)1(3-13(28)7(22(39)40)18(33)8(14(3)29)23(41)42)4-15(30)9(24(43)44)19(34)10(16(4)31)25(45)46/h1,20-25H

InChI Key

QLYIQGAFMTTYAW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)C(Cl)Cl)Cl)C(Cl)Cl)Cl)C(C2=C(C(=C(C(=C2Cl)C(Cl)Cl)Cl)C(Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)C(Cl)Cl)Cl)C(Cl)Cl)Cl

Origin of Product

United States

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